In Vitro Anti-HIV Activity vs. AZT Analogues
Thymidine-5'-dipropyl phosphate was specifically evaluated for anti-HIV activity in vitro and was found to be inactive [1]. This finding directly contrasts with analogous 5'-dialkyl phosphate derivatives of the antiviral nucleoside AZT, such as its 5'-bis(2,2,2-trichloroethyl) phosphate and 5'-bis(2,2,2-trifluoroethyl) phosphate derivatives, which were shown to be active inhibitors of HIV in the same study [2]. The inactivity of the thymidine analogue is explicitly attributed to the metabolic stability of its simple trialkyl phosphate moiety, which prevents intracellular conversion to the active nucleotide monophosphate [3]. In the referenced study, the parent nucleoside AZT itself was a potent inhibitor, but its 5'-dialkyl phosphate derivative with labile haloethyl groups retained activity, while the simple alkyl derivative did not [4].
| Evidence Dimension | In vitro anti-HIV activity |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | AZT 5'-bis(2,2,2-trichloroethyl) phosphate and AZT 5'-bis(2,2,2-trifluoroethyl) phosphate |
| Quantified Difference | Inactive vs. Active |
| Conditions | In vitro anti-HIV assay (cell-based) |
Why This Matters
This clear dichotomy between inactivity and activity demonstrates that the simple alkyl ester group is not a suitable prodrug moiety for antiviral applications, guiding selection away from this compound for direct biological evaluation in favor of more labile analogues.
- [1] Nicholls, S. R. (1990). Synthesis and evaluation of some novel nucleotide derivatives as potential anti-AIDS drugs (Doctoral dissertation, University College London). View Source
- [2] Nicholls, S. R. (1990). Synthesis and evaluation of some novel nucleotide derivatives as potential anti-AIDS drugs (Doctoral dissertation, University College London). View Source
- [3] McGuigan, C., Nicholls, S. R., O'Connor, T. J., & Kinchington, D. (1990). Synthesis of Some Novel Dialkyl Phosphate Derivatives of 3′-Modified Nucleosides as Potential Anti-AIDS Drugs. Antiviral Chemistry and Chemotherapy, 1(1), 25–33. View Source
- [4] McGuigan, C., O'Connor, T. J., Nicholls, S. R., Nickson, C., & Kinchington, D. (1990). Synthesis and anti-HIV Activity of Some Novel Substituted Dialkyl Phosphate Derivatives of AZT and ddCyd. Antiviral Chemistry and Chemotherapy, 1(6), 355–360. View Source
